![molecular formula C18H20N2O3 B3916454 2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide](/img/structure/B3916454.png)
2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide
Overview
Description
2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide, also known as MPPE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of ethanimidamide and is commonly used as a research tool in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide involves the inhibition of the reuptake of dopamine and norepinephrine, which are two key neurotransmitters in the central nervous system. This inhibition leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can result in a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide are diverse and can vary depending on the dosage and administration method. Some of the most common effects of 2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide include increased locomotor activity, decreased anxiety, and improved cognitive function. 2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide has also been shown to have potential applications in the treatment of various neurological disorders, such as Parkinson's disease and depression.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide in lab experiments is its high purity and relatively low cost. Additionally, 2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide has a relatively long half-life, which makes it ideal for studying the long-term effects of different drugs on the central nervous system. However, one of the major limitations of using 2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide in lab experiments is its potential toxicity, which can lead to adverse side effects if not administered properly.
Future Directions
There are several potential future directions for research involving 2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide. One potential area of research is the development of new drugs that target the dopamine and norepinephrine reuptake pathways, which could have potential applications in the treatment of various neurological disorders. Additionally, further research is needed to investigate the long-term effects of 2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide on the central nervous system, as well as to explore the potential applications of 2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide in other areas of scientific research.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been extensively used as a research tool in the field of biochemistry and pharmacology, and has shown promise in the treatment of various neurological disorders. While there are some limitations to using 2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide in lab experiments, the potential benefits of this compound make it an important tool for researchers in the field of neuroscience.
Scientific Research Applications
2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide has been extensively used in scientific research due to its potential applications in the field of biochemistry and pharmacology. This compound is commonly used as a research tool to study the effects of various drugs on the central nervous system, as well as to investigate the mechanisms of action of different neurotransmitters.
properties
IUPAC Name |
[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-16-10-7-15(8-11-16)13-17(19)20-23-18(21)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12-13H2,1H3,(H2,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACFUKCDJBOFMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=NOC(=O)CCC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C/C(=N/OC(=O)CCC2=CC=CC=C2)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49734627 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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